Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7)
Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzenemethanamine, also known as 3-chloro-4-methoxybenzylamine, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-methoxybenzenemethanamine, detailed experimental protocols for its application in the synthesis of Avanafil, and an in-depth look at the associated biological signaling pathways.
Chemical and Physical Properties
A summary of the key quantitative data for 3-Chloro-4-methoxybenzenemethanamine is presented in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 115514-77-7 | [3][4][5] |
| Molecular Formula | C₈H₁₀ClNO | [3][4][5] |
| Molecular Weight | 171.62 g/mol | [3][5] |
| Boiling Point | 263.5 °C at 760 mmHg | [3][6] |
| Density | 1.18 g/cm³ | [3][6] |
| Flash Point | 113.2 °C | [3] |
| Refractive Index | 1.549 | [3] |
| pKa | 9.01 ± 0.10 (Predicted) | [3][7] |
| Form | Solid | [8] |
| Melting Point | 250-255 °C (hydrochloride salt) | [8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |
| Storage Temperature | 2-8°C, protect from light | [7][9] |
Experimental Protocols
The primary application of 3-Chloro-4-methoxybenzenemethanamine is as a crucial building block in the synthesis of Avanafil. The following is a generalized experimental protocol for a key step in this synthesis, derived from publicly available patent literature.
Synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
This procedure outlines the nucleophilic substitution reaction between ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 3-chloro-4-methoxybenzenemethanamine.
Materials:
-
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
-
3-Chloro-4-methoxybenzenemethanamine[10]
-
Methylene dichloride (DCM)
-
Water
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Sodium carbonate
-
Tetrabutylammonium bromide
Procedure:
-
To a reaction vessel containing 600 mL of methylene dichloride, add 100 g of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 91.2 g of 3-chloro-4-methoxybenzenemethanamine.[10]
-
Stir the mixture and add 500 mL of water, 48 g of sodium carbonate, and 1 g of tetrabutylammonium bromide.[10]
-
Maintain the reaction mixture at a temperature of 25-30°C overnight with continuous stirring.[10]
-
After the reaction is complete, as monitored by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), separate the organic (methylene dichloride) layer.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Evaporate the methylene dichloride under reduced pressure to yield the crude product, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.[10]
-
Further purification can be achieved through recrystallization or column chromatography to achieve the desired purity.
Mandatory Visualizations
Synthesis of Avanafil Intermediate
The following diagram illustrates a key step in the synthesis of an Avanafil intermediate, highlighting the role of 3-Chloro-4-methoxybenzenemethanamine.
Signaling Pathway of Avanafil
Avanafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. The diagram below illustrates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of Avanafil.
Conclusion
3-Chloro-4-methoxybenzenemethanamine is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Avanafil. Understanding its chemical properties, synthesis applications, and the biological pathways of the final drug product is essential for researchers and professionals in the field of drug development. This guide provides a foundational understanding to support further research and development activities. During sexual arousal, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[11][12] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, resulting in an erection.[11][12] Avanafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response.[11][12]
References
- 1. Avanafil - Wikipedia [en.wikipedia.org]
- 2. 3-Chloro-4-methoxybenzenemethanamine | 115514-77-7 [chemicalbook.com]
- 3. 3-Chloro-4-methoxybenzenemethanamine|lookchem [lookchem.com]
- 4. 1pchem.com [1pchem.com]
- 5. scbt.com [scbt.com]
- 6. 115514-77-7|(3-chloro-4-methoxyphenyl)methanamine, supplier/ Manufactor spot customization-Feature Products-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]
- 7. 3-Chloro-4-methoxybenzenemethanamine CAS#: 115514-77-7 [amp.chemicalbook.com]
- 8. 3-氯-4-甲氧基苄胺盐酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 115514-77-7|3-Chloro-4-methoxybenzylamine|BLD Pharm [bldpharm.com]
- 10. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 11. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
